molecular formula C21H32N2O2 B1394015 tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 929302-01-2

tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1394015
CAS No.: 929302-01-2
M. Wt: 344.5 g/mol
InChI Key: FZQYTCPFYPQYKV-UHFFFAOYSA-N
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Description

Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a complex organic compound with the molecular formula C21H32N2O2 This compound belongs to the class of spiro compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic framework. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The compound can be reduced to remove the benzyl group, resulting in a simpler spirocyclic structure.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring the presence of a strong base or acid.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Simpler spirocyclic structures.

  • Substitution: : Various functionalized spirocyclic compounds.

Scientific Research Applications

Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological systems and interactions with biomolecules.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: is unique due to its specific structural features, including the tert-butyl ester group and the benzyl moiety. Similar compounds may include other spirocyclic compounds or derivatives with different functional groups. These compounds may have different reactivity and applications based on their structural differences.

List of Similar Compounds

  • Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylic acid

  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester

Properties

IUPAC Name

tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-15-11-21(12-16-23)9-13-22(14-10-21)17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQYTCPFYPQYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693120
Record name tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929302-01-2
Record name tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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